![molecular formula C7H12N4O4 B2591793 5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid CAS No. 1989659-34-8](/img/structure/B2591793.png)
5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid
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Overview
Description
5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid is a chemical compound with the molecular formula C7H12N4O4 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of 5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid is 216.2 . The InChI code for this compound is 1S/C5H10N4.C2H2O4/c6-2-1-4-3-8-5(7)9-4;3-1(4)2(5)6/h3H,1-2,6H2,(H3,7,8,9);(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid is a powder at room temperature .Scientific Research Applications
Synthesis and Transformation of Imidazole Derivatives
A series of optically active 1H-imidazole 3-oxides were synthesized from amino acid esters, showing the versatility of imidazole derivatives in organic synthesis. These compounds underwent further transformations into various derivatives, highlighting the reactivity and functional group compatibility of imidazole-based compounds (Jasiński et al., 2008).
Catalysis Using Oxalic Acid
Oxalic acid was utilized as a catalyst for the efficient synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles and 2,4,5-triaryl-1H-imidazoles, demonstrating the role of oxalic acid in promoting condensation reactions and its environmental benefits due to the use of ethanol-water as a solvent (Kokare et al., 2007).
Development of Fluorescent and Fluorogenic Dyes
Imidazoles containing a substituted aminoethyl group were oxidized to form compounds with a significant bathochromic shift, indicating their potential use in the synthesis of new fluorescent and fluorogenic dyes. This research underscores the utility of imidazole derivatives in the development of materials with novel optical properties (Baleeva et al., 2017).
Enantioselective Synthesis
1H-Imidazol-4(5H)-ones were introduced as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the construction of tetrasubstituted stereogenic centers. This study highlights the significance of imidazole derivatives in the field of stereoselective synthesis and the development of N-substituted α-amino acid derivatives (Etxabe et al., 2015).
Supramolecular Chemistry
The imidazolyl derived complex involving oxalic acid demonstrated the formation of a three-dimensional porous network through hydrogen bonding. This study showcases the application of imidazole and oxalic acid derivatives in constructing supramolecular architectures with potential applications in material science and catalysis (Jin & Wang, 2010).
Safety And Hazards
The safety information for 5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
properties
IUPAC Name |
5-(2-aminoethyl)-1H-imidazol-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.C2H2O4/c6-2-1-4-3-8-5(7)9-4;3-1(4)2(5)6/h3H,1-2,6H2,(H3,7,8,9);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWTKCTLKUKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)CCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid | |
CAS RN |
1989659-34-8 |
Source
|
Record name | 5-(2-aminoethyl)-1H-imidazol-2-amine oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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